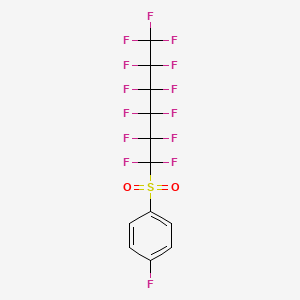

4-Fluorophenyl perfluorohexyl sulfone

Description

4-Fluorophenyl perfluorohexyl sulfone is a fluorinated sulfone compound characterized by a perfluorohexyl chain (-C₆F₁₃) and a 4-fluorophenyl group attached to a sulfone moiety.

Properties

CAS No. |

149652-30-2 |

|---|---|

Molecular Formula |

C12H4F14O2S |

Molecular Weight |

478.20 g/mol |

IUPAC Name |

1-fluoro-4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)benzene |

InChI |

InChI=1S/C12H4F14O2S/c13-5-1-3-6(4-2-5)29(27,28)12(25,26)10(20,21)8(16,17)7(14,15)9(18,19)11(22,23)24/h1-4H |

InChI Key |

OYNKCDZLXSAORO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key properties and applications of 4-fluorophenyl sulfones with varying substituents, based on available evidence:

Structural and Functional Differences

- Perfluoroalkyl vs. Aryl/Methyl Substituents: Compounds like bis(4-fluorophenyl) sulfone exhibit higher thermal stability (melting point ~100°C) due to symmetric aromatic groups, whereas methyl or chloroethyl substituents reduce symmetry and may lower thermal resistance . Perfluorohexyl chains (hypothetically in 4-fluorophenyl perfluorohexyl sulfone) would enhance hydrophobicity and chemical inertness compared to non-fluorinated analogs, aligning with trends observed in PFOS alternatives .

- Environmental Impact: Perfluorinated compounds like PFOS are restricted under the Stockholm Convention due to persistence and toxicity. Shorter-chain perfluorohexyl derivatives are considered less bioaccumulative but still require rigorous assessment . Non-fluorinated alternatives (e.g., siloxanes or sulfosuccinates) face performance limitations in high-temperature applications .

Performance in Proton Exchange Membranes (PEMs)

Bis(4-fluorophenyl) sulfone derivatives could serve as monomers for sulfonated poly(ether sulfone) membranes, offering superior oxidative stability compared to polystyrene-based systems . Methanol crossover, a key issue in direct methanol fuel cells (DMFCs), is mitigated by thicker or modified sulfone-based membranes, as seen in Nafion analogs .

Regulatory and Commercial Status

- Commercial Brands: Fluorinated surfactants like Capstone® and Zonyl® dominate markets, but shifts toward non-fluorinated options (e.g., Polyfox®) are ongoing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.